![molecular formula C20H17N5O3 B3003265 2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891113-59-0](/img/structure/B3003265.png)
2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
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Overview
Description
The compound “2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring and a pyridazine ring . The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry, with applications in various areas of drug design . The pyridazine ring is a bioisostere of the purine ring, which has been proposed as a possible surrogate of the purine ring .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves several steps, including the formation of the triazole ring and the introduction of various substituents . The choice of substituents can significantly influence the biological activity of the resulting compounds .Molecular Structure Analysis
The molecular structure of “2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is characterized by the presence of a 1,2,4-triazole ring and a pyridazine ring . These rings are isoelectronic with the purine ring, suggesting that this compound could interact with biological receptors with high affinity .Chemical Reactions Analysis
The chemical reactions involving “2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” are likely to be influenced by the presence of the 1,2,4-triazole and pyridazine rings . These rings can participate in various types of reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” are likely to be influenced by the presence of the 1,2,4-triazole and pyridazine rings . These rings can contribute to the stability of the compound and its solubility in various solvents .Scientific Research Applications
Antiproliferative Activity
2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide, and its derivatives have shown significant potential in antiproliferative activities. For instance, a study by Ilić et al. (2011) describes the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which have demonstrated inhibitory effects on the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Antiviral Properties
Compounds related to 2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide have exhibited notable antiviral activities. Shamroukh and Ali (2008) reported that some novel triazolo[4,3‐b]pyridazine derivatives displayed promising antiviral activity against hepatitis A virus (Shamroukh & Ali, 2008).
Antibacterial and Antifungal Effects
Compounds within this chemical class have also been studied for their antibacterial and antifungal properties. Patel and Patel (2015) synthesized derivatives that showed significant antibacterial activities against both gram-positive and gram-negative bacteria, and antifungal activities against various fungi (Patel & Patel, 2015).
Structural and Computational Analysis
The structural and computational analysis of these compounds offers insights into their potential pharmaceutical applications. For example, Sallam et al. (2021) conducted density functional theory calculations and Hirshfeld surface analysis on a pyridazine analog, contributing to a deeper understanding of its structural properties (Sallam et al., 2021).
Potential Insecticidal Applications
Exploring further applications, Soliman et al. (2020) synthesized a series of compounds, including triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine derivatives, and investigated their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
It is known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that triazole-based compounds have been associated with a wide range of medicinal applications, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the ability of hydrogen bond accepting and donating characteristics makes triazole-based compounds a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may have favorable pharmacokinetic properties
Future Directions
The future research on “2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” could focus on exploring its potential applications in medicinal chemistry . The 1,2,4-triazole ring is a versatile scaffold that can be used to design a wide range of biologically active compounds . Therefore, this compound could serve as a starting point for the development of new drugs with improved efficacy and selectivity .
properties
IUPAC Name |
2,3-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-27-17-8-4-7-15(19(17)28-2)20(26)22-14-6-3-5-13(11-14)16-9-10-18-23-21-12-25(18)24-16/h3-12H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPVWMSHZAVWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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